molecular formula C19H11FN2O3 B11159369 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate

Cat. No.: B11159369
M. Wt: 334.3 g/mol
InChI Key: AOCBWBCZMZNCKZ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a benzisoxazole ring, and an isonicotinate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate typically involves multiple steps, starting with the preparation of the benzisoxazole ringThe final step involves the esterification of the benzisoxazole derivative with isonicotinic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the benzisoxazole ring facilitates its penetration into biological membranes. This compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1,2-benzisoxazol-6-yl isonicotinate
  • 3-(4-Bromophenyl)-1,2-benzisoxazol-6-yl isonicotinate
  • 3-(4-Methylphenyl)-1,2-benzisoxazol-6-yl isonicotinate

Uniqueness

Compared to its analogs, 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it more effective in various applications .

Properties

Molecular Formula

C19H11FN2O3

Molecular Weight

334.3 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] pyridine-4-carboxylate

InChI

InChI=1S/C19H11FN2O3/c20-14-3-1-12(2-4-14)18-16-6-5-15(11-17(16)25-22-18)24-19(23)13-7-9-21-10-8-13/h1-11H

InChI Key

AOCBWBCZMZNCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4)F

Origin of Product

United States

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